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Executive Summary
Positive-sense single-stranded RNA (+ssRNA) viruses represent a significant class of

pathogens that includes notable human and animal pathogens like coronaviruses,

picornaviruses, and flaviviruses. A hallmark of their replication strategy is the extensive

remodeling of host cell intracellular membranes to form specialized structures known as

replication organelles (ROs). Among the most prominent of these are double-membrane

vesicles (DMVs), which serve as protected sites for viral RNA synthesis. Understanding the

biogenesis and function of these intricate structures is paramount for the development of novel

antiviral therapeutics. This guide provides a comprehensive technical overview of the viruses

known to induce DMVs, the molecular mechanisms governing their formation, quantitative data

on their morphology, and detailed experimental protocols for their study.

Introduction to Viral Double-Membrane Vesicles
Many +ssRNA viruses induce the formation of DMVs to create a microenvironment conducive

to viral replication while shielding viral components from the host's innate immune system.[1]

These vesicles are typically derived from the endoplasmic reticulum (ER) and involve a

complex interplay between viral and host factors.[1] Key virus families known to induce DMVs

include Coronaviridae, Picornaviridae, and Flaviviridae, with Hepatitis C virus (HCV) being a

notable example from the latter.
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Key Viral Families Inducing Double-Membrane
Vesicles
Coronaviridae (e.g., SARS-CoV-2)
Coronaviruses, including the causative agent of COVID-19, SARS-CoV-2, are well-documented

inducers of DMVs.[2] The formation of these structures is primarily driven by the non-structural

proteins (nsps) nsp3 and nsp4.[3][4] These proteins interact and are sufficient to induce

membrane curvature and the formation of DMVs.[5] Recent studies have also implicated host

factors such as TMEM41B and VMP1, which are involved in autophagy and lipid metabolism, in

the biogenesis of coronavirus-induced DMVs.[6][7][8][9]

Picornaviridae (e.g., Poliovirus)
Picornaviruses, such as poliovirus, also generate DMVs as part of their replication cycle.[1] The

viral proteins 2BC and 3A are critical for this process. The formation of picornavirus DMVs is

often associated with the manipulation of host lipid metabolism, including the recruitment of

phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to enrich the replication organelles in

phosphatidylinositol 4-phosphate (PI4P) and cholesterol.[1]

Flaviviridae (Hepatitis C Virus)
Hepatitis C virus (HCV), a member of the Flaviviridae family, induces a membranous web, a

key feature of which is the presence of DMVs.[10] The viral non-structural protein 5A (NS5A) is

a central player in the formation of these vesicles.[10][11] NS5A interacts with a multitude of

host factors, including phosphatidylinositol 4-kinase IIIα (PI4KIIIα), to orchestrate the

biogenesis of the replication complex.[10][12]

Quantitative Data on Double-Membrane Vesicles
The morphology and abundance of DMVs can vary depending on the virus, host cell type, and

time post-infection. The following table summarizes key quantitative data from the literature.
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Virus
Family

Example
Virus

Host Cell
Time Post-
Infection (h)

Average
DMV
Diameter
(nm)

Reference

Coronavirida

e
SARS-CoV-2 Vero E6 - 336 (SD=50) [13]

Coronavirida

e

SARS-CoV-2

(nsp3/4

expressed)

VeroE6 - 104 (SD=50) [13]

Flaviviridae
Hepatitis C

Virus
Huh-7 24 100-200 [14]

Signaling Pathways in DMV Formation
The biogenesis of DMVs is a complex process involving the hijacking of host cellular pathways

by viral proteins. Below are diagrams illustrating the key signaling events for different virus

families.

Coronavirus (SARS-CoV-2) DMV Formation
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Caption: Coronavirus nsp3/4-mediated DMV formation.

Hepatitis C Virus (HCV) DMV Formation
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Caption: HCV NS5A-driven DMV biogenesis.
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Experimental Protocols
Protocol for Cryo-Electron Tomography of Virus-Infected
Cells
This protocol is adapted for the visualization of DMV ultrastructure in situ.

I. Cell Culture and Infection:

Seed adherent cells (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) on gold quantifoil grids.

Culture cells to the desired confluency.

Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).

Incubate for the desired time to allow for DMV formation.

II. Vitrification:

Blot the grids to remove excess medium.

Rapidly plunge-freeze the grids in liquid ethane cooled by liquid nitrogen using a vitrification

robot (e.g., Vitrobot).[15]

III. Cryo-Focused Ion Beam (FIB) Milling:

Transfer the vitrified grids to a cryo-FIB/SEM dual-beam microscope.[15]

Identify cells of interest using the SEM.

Use the focused ion beam to mill thin lamellae (100-200 nm thick) through the cells.[15]

IV. Cryo-Electron Tomography Data Acquisition:

Transfer the grid with the lamellae to a cryo-transmission electron microscope (cryo-TEM).

Acquire a tilt series of images of the lamella, typically from -60° to +60° with 1-2° increments.

[16]
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V. Tomogram Reconstruction and Analysis:

Align the tilt series images.

Reconstruct the 3D tomogram using software such as IMOD.

Segment and analyze the 3D structure of the DMVs and associated organelles.

Protocol for Isolation of Viral Replication Organelles by
Density Gradient Centrifugation
This protocol allows for the biochemical and proteomic analysis of DMVs.

I. Cell Lysis and Initial Centrifugation:

Infect a large culture of cells and incubate for the desired time.

Harvest the cells and wash with cold PBS.

Resuspend the cell pellet in a hypotonic buffer and allow to swell.

Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and cell

debris.

II. Membrane Fractionation:

Collect the supernatant from the previous step (post-nuclear supernatant).

Perform a higher-speed centrifugation (e.g., 15,000 x g for 20 min) to pellet heavy

membranes, including mitochondria and ROs.

III. Sucrose Density Gradient Ultracentrifugation:

Resuspend the membrane pellet in a small volume of buffer.
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Layer the resuspended membranes onto a pre-formed continuous or discontinuous sucrose

gradient (e.g., 10-60% sucrose).

Perform ultracentrifugation at high speed (e.g., 100,000 x g) for several hours.[17][18]

Collect fractions from the gradient.

Analyze the fractions for the presence of viral proteins (by Western blot) and viral RNA (by

RT-qPCR) to identify the fractions containing the ROs.

Protocol for Immunogold Labeling of Viral Proteins in
Infected Cells
This protocol enables the localization of specific viral proteins to DMVs at the ultrastructural

level.

I. Cell Fixation and Embedding:

Infect cells grown on coverslips.

At the desired time post-infection, fix the cells with a mixture of paraformaldehyde and

glutaraldehyde in a suitable buffer.

Dehydrate the cells through a graded series of ethanol.

Infiltrate and embed the cells in a resin such as Lowicryl or LR White.

Polymerize the resin using UV light at low temperature.

II. Ultrathin Sectioning and Antibody Labeling:

Cut ultrathin sections (70-90 nm) of the embedded cells and place them on nickel grids.

Block non-specific antibody binding by incubating the grids in a blocking solution (e.g., BSA

in PBS).

Incubate the grids with a primary antibody specific to the viral protein of interest.
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Wash the grids to remove unbound primary antibody.

Incubate the grids with a secondary antibody conjugated to gold particles of a specific size

(e.g., 10 nm or 15 nm).

Wash the grids extensively to remove unbound secondary antibody.

III. Staining and Imaging:

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

Image the sections using a transmission electron microscope, looking for the localization of

gold particles over DMVs.

Conclusion
The induction of double-membrane vesicles is a conserved strategy employed by a diverse

range of +ssRNA viruses to facilitate their replication. A detailed understanding of the molecular

players and cellular pathways involved in the biogenesis of these intricate structures is crucial

for the development of broad-spectrum antiviral therapies. The quantitative data, signaling

pathway diagrams, and experimental protocols provided in this guide offer a valuable resource

for researchers dedicated to unraveling the complexities of virus-host interactions and

discovering novel therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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